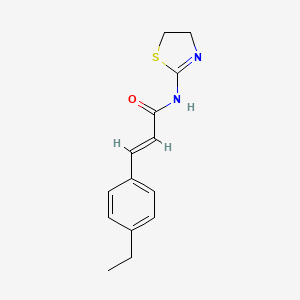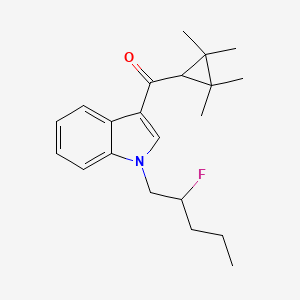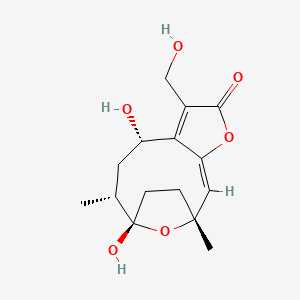
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate, or 1,7-diHDPH, is a chemical compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of the naturally occurring phenolic compound phenol, and is a versatile reagent used in a variety of chemical reactions. 1,7-diHDPH has unique properties that make it an attractive choice for a variety of applications, including its ability to form stable complexes with other molecules, its low toxicity, and its relatively low cost.
Scientific Research Applications
Overview of Compound Interest
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate is a compound that belongs to the family of organic compounds known for their diverse applications in scientific research. This review focuses on the broader implications and applications of compounds with similar structural features, due to the specific compound's limited direct research references.
Antioxidant and Anti-inflammatory Properties
Compounds with hydroxyphenyl groups, similar to those in the specified compound, are often studied for their antioxidant and anti-inflammatory properties. For example, hydroxytyrosol, a phenolic compound found in olives and olive oil, has been recognized for its high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Such compounds are of interest in the medical field, including dental applications due to their potential for anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).
Environmental Impact and Degradation Studies
The degradation pathways and environmental impact of structurally related compounds, such as acetaminophen and its by-products, have been extensively studied. These research findings are crucial for understanding how such compounds and their derivatives interact with environmental elements, contributing to the development of more effective degradation techniques via advanced oxidation processes. This research aids in mitigating potential ecosystem threats posed by these compounds (Qutob et al., 2022).
Pharmaceutical Applications
The synthesis and modification of coumarin derivatives, including hydroxycoumarins, are of significant interest due to their broad range of biological activities. These activities include antimalarial, antibacterial, and anticancer properties. The development of novel synthetic strategies for these compounds is crucial for creating new drug candidates with improved efficacy and reduced side effects. Such research contributes to the advancement of medicinal chemistry and the development of new therapeutic agents (Hossain et al., 2020).
properties
IUPAC Name |
[5-acetyloxy-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-15(24)29-20(10-5-17-3-8-19(26)9-4-17)14-21(30-16(2)25)11-6-18-7-12-22(27)23(28)13-18/h3-4,7-9,12-13,20-21,26-28H,5-6,10-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHINDGXDDCEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B591144.png)
![Spiro[2.3]hexane-1-carboxylic acid, 5-methylene-, methyl ester (9CI)](/img/no-structure.png)

![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

